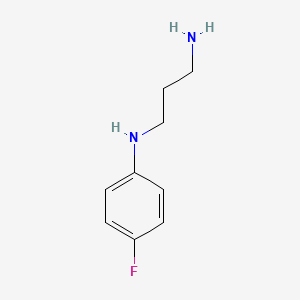
N-(3-Aminopropyl)-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminopropyl)-4-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a fluorinated aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminopropyl)-4-fluoroaniline typically involves the reaction of 4-fluoronitrobenzene with 3-aminopropylamine. The process begins with the reduction of 4-fluoronitrobenzene to 4-fluoroaniline, followed by a nucleophilic substitution reaction with 3-aminopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
N-(3-Aminopropyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
N-(3-Aminopropyl)-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
作用機序
The mechanism of action of N-(3-Aminopropyl)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological molecules. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
類似化合物との比較
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains a triethoxysilane group instead of a fluorinated aniline ring.
3-(4-Fluorophenyl)propylamine: Similar in structure but lacks the amino group on the propyl chain.
Uniqueness
N-(3-Aminopropyl)-4-fluoroaniline is unique due to the presence of both the amino group and the fluorinated aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry .
特性
分子式 |
C9H13FN2 |
|---|---|
分子量 |
168.21 g/mol |
IUPAC名 |
N'-(4-fluorophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,6-7,11H2 |
InChIキー |
QWOMWKRCVFRAGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NCCCN)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B13060056.png)
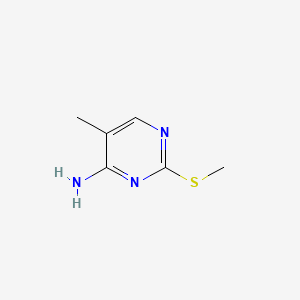
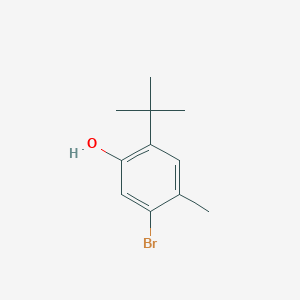
![2-[(3-Phenyl-2-propenyl)sulfanyl]-1-pyridiniumolate](/img/structure/B13060065.png)
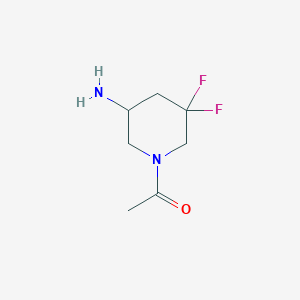
![Benzyl 2-azaspiro[3.3]heptan-5-ylcarbamate hcl](/img/structure/B13060087.png)

![6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060093.png)

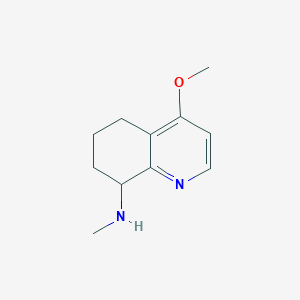
![10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13060115.png)
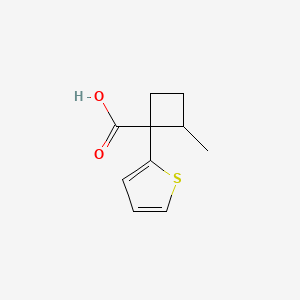
![3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13060120.png)
![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
